Idasanutlin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Reactivating the p53 Pathway

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Potential for Solid Tumors and Hematological Malignancies

The ability of Idasanutlin to reactivate the p53 pathway makes it a promising candidate for treating various cancers. Research is ongoing to explore its efficacy in treating solid tumors and specific hematological malignancies. Some examples include:

- Acute Myeloid Leukemia (AML): Studies suggest Idasanutlin may be effective in treating AML, particularly in patients with mutations in the FLT3 gene [1].

- Polycythemia Vera: This is a rare blood cancer characterized by an overproduction of red blood cells. Idasanutlin is being investigated for its potential to target the JAK2 signaling pathway, which is often mutated in polycythemia vera patients [1].

- Non-Hodgkin Lymphoma: Similarly, Idasanutlin is being explored for its ability to target certain types of non-Hodgkin lymphoma [1].

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Combination Therapy for Enhanced Efficacy

Researchers are exploring the potential of combining Idasanutlin with other therapies to improve treatment outcomes. For instance, studies have shown that Idasanutlin, when combined with venetoclax (another anti-cancer drug), can induce growth arrest and apoptosis in venetoclax-resistant neuroblastoma cells [1]. This highlights the potential of Idasanutlin to enhance the efficacy of existing cancer therapies.

Source

Idasanutlin is a small molecule drug that functions as a potent inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, the mouse double minute 2 homolog (MDM2). By disrupting this interaction, Idasanutlin reactivates the p53 pathway, which plays a crucial role in regulating the cell cycle and promoting apoptosis in cancer cells that express functional p53. The compound has been primarily investigated for its therapeutic potential in treating various malignancies, including solid tumors and hematologic cancers such as acute myeloid leukemia and non-Hodgkin lymphoma .

Idasanutlin acts as a specific inhibitor of the MDM2-p53 interaction. It binds competitively to the p53-binding pocket on MDM2, preventing MDM2 from targeting p53 for degradation []. This leads to the stabilization and accumulation of p53, which then activates its downstream genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death) []. In cancer cells with functional p53, idasanutlin can trigger tumor cell death through these mechanisms.

Idasanutlin's mechanism of action involves inhibiting MDM2, which normally binds to p53, leading to its degradation. When Idasanutlin binds to MDM2, it prevents this interaction, allowing p53 to accumulate and activate downstream targets that induce cell cycle arrest and apoptosis. This process is particularly significant in cancer cells with wild-type p53, where restoration of p53 activity can halt tumor growth .

Idasanutlin has demonstrated significant biological activity in preclinical studies. It activates p53 at low concentrations (as low as 0.05 µM) across various human cancer cell lines, leading to increased expression of cyclin-dependent kinase inhibitor 1 (p21) and resulting in potent cell cycle arrest. While it induces apoptosis in some cell lines (e.g., SJSA-1), other lines (e.g., MCF-7) can recover proliferation after drug removal, indicating a complex response depending on the cellular context . Additionally, prolonged exposure to Idasanutlin can lead to secondary resistance in certain cancer cell populations .

The synthesis of Idasanutlin involves several steps typical of organic compound synthesis. It is classified as a stilbene derivative, characterized by a 1,2-diphenylethylene moiety. The synthesis process includes the formation of key intermediates through reactions such as amide bond formation and functional group modifications. Specific details on the exact synthetic pathways are proprietary but generally involve multi-step organic reactions that ensure high purity and yield of the final product .

Idasanutlin is primarily being explored for its applications in oncology. Clinical trials have focused on its efficacy against various types of cancers, particularly those with wild-type p53. Its ability to reactivate p53 makes it a candidate for combination therapies with other agents that target different pathways within cancer cells. For instance, studies have shown that combining Idasanutlin with other drugs like navitoclax can enhance apoptotic effects in T-cell acute lymphoblastic leukemia .

Pharmacokinetic studies indicate that Idasanutlin's clearance is significantly influenced by cytochrome P450 enzymes CYP3A4 and CYP2C8, which metabolize the drug into its major circulating metabolite M4. These interactions suggest potential drug-drug interactions (DDIs) when co-administered with other medications that are substrates or inhibitors of these enzymes. Physiologically-based pharmacokinetic models have been developed to predict these interactions and assess their clinical relevance .

Idasanutlin belongs to a class of MDM2 antagonists that share similar mechanisms but differ in their chemical structures and pharmacological profiles. Below is a comparison with notable similar compounds:

| Compound Name | Chemical Structure | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Nutlin-3 | 1-(3-Chloro-2-fluorophenyl)-N-(4-methylphenyl)-N'-(pyridin-3-ylmethyl)urea | MDM2 antagonist | Approved for research |

| RG7112 | N-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-N'-(4-methylphenyl)urea | MDM2 antagonist | Clinical trials ongoing |

| DS-3032 | N-(4-Chlorophenyl)-N'-(4-methylphenyl)urea | MDM2 antagonist | Preclinical studies |

Uniqueness of Idasanutlin: Idasanutlin has advanced through clinical trials more extensively than many other MDM2 inhibitors, entering phase III trials while demonstrating unique pharmacokinetic properties and a distinct profile in terms of resistance development compared to other compounds like Nutlin-3 .

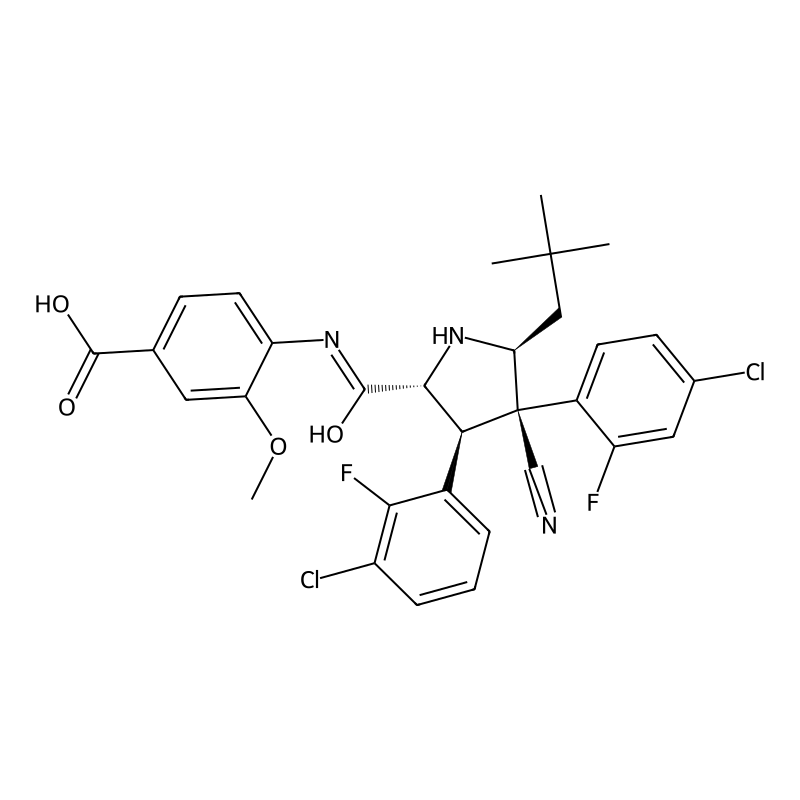

Molecular Formula and Weight (C₃₁H₂₉Cl₂F₂N₃O₄, 616.48 Da)

Idasanutlin possesses the molecular formula C₃₁H₂₉Cl₂F₂N₃O₄, establishing it as a complex organic compound with a molecular composition that includes thirty-one carbon atoms, twenty-nine hydrogen atoms, two chlorine atoms, two fluorine atoms, three nitrogen atoms, and four oxygen atoms [1] [2]. The average molecular weight of idasanutlin is precisely determined to be 616.48 daltons, while the monoisotopic mass is calculated at 615.150318 daltons [1] [3]. This molecular weight places idasanutlin within the range of medium-sized pharmaceutical compounds, reflecting its substantial structural complexity [2].

The molecular formula reveals several key structural features that contribute to the compound's overall architecture [1]. The presence of two halogen atoms (chlorine and fluorine) indicates halogenated aromatic systems, while the three nitrogen atoms suggest the incorporation of heterocyclic components [2] [3]. The four oxygen atoms are distributed among various functional groups, including carboxylic acid and methoxy moieties [1].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₂₉Cl₂F₂N₃O₄ | ChemSpider [1] |

| Average Molecular Weight | 616.48 Da | PubChem [2] |

| Monoisotopic Mass | 615.150318 Da | DrugBank [3] |

| Elemental Composition | C: 31, H: 29, Cl: 2, F: 2, N: 3, O: 4 | Multiple sources [1] [2] [3] |

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for idasanutlin is 4-[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-amido]-3-methoxybenzoic acid [1] [2] [4]. This comprehensive systematic name encapsulates the complete structural framework of the molecule, including its stereochemical configuration and all functional group arrangements [1].

The nomenclature systematically describes the pyrrolidine core structure with its four contiguous stereocenters, specifically designated as 2R,3S,4R,5S configuration [1] [2]. The name indicates the presence of two chlorofluorophenyl substituents attached to the pyrrolidine ring, along with a cyano group and a bulky 2,2-dimethylpropyl (tert-butylmethyl) side chain [1] [4]. The benzoic acid terminus features a methoxy substituent at the 3-position and an amide linkage at the 4-position [2].

Alternative nomenclature representations include the Chemical Abstracts Service systematic name: Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl]carbonyl]amino]-3-methoxy- [2] [3]. This alternative format follows Chemical Abstracts Service indexing conventions while maintaining identical structural information [3].

Stereochemical Configuration

Four Contiguous Stereocenters (2R,3S,4R,5S)

Idasanutlin contains four contiguous stereocenters within its pyrrolidine ring system, specifically configured as 2R,3S,4R,5S [1] [2] [16]. These four stereocenters create a highly congested three-dimensional arrangement that is critical for the compound's biological activity [16]. The pyrrolidine core represents a challenging synthetic target due to the requirement for precise stereochemical control at each of these adjacent chiral centers [5] [16].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where each stereocenter is assigned either R (rectus) or S (sinister) configuration based on the spatial arrangement of substituents [1] [2]. The 2R configuration indicates that the carbonyl-bearing carbon has an R absolute configuration, while the 3S position contains the 3-chloro-2-fluorophenyl substituent in S configuration [1]. The 4R center bears both the 4-chloro-2-fluorophenyl group and the cyano functionality, while the 5S position accommodates the bulky 2,2-dimethylpropyl side chain [2] [16].

Research demonstrates that this specific stereochemical arrangement is thermodynamically favored among all possible diastereomeric combinations [5]. Quantum mechanical calculations indicate that the 2R,3S,4R,5S configuration represents the most stable conformational arrangement, with other diastereomers showing significantly higher relative energies [5].

Absolute Configuration Analysis

The absolute configuration of idasanutlin has been rigorously established through multiple analytical approaches, including nuclear Overhauser effect spectroscopy, optical rotation measurements, and computational modeling [5] [15]. The absolute stereochemistry is unambiguously assigned as (2R,3S,4R,5S), which corresponds to the biologically active enantiomer [1] [2].

Crystallographic analysis reveals that idasanutlin adopts a specific three-dimensional conformation that positions the aromatic substituents in optimal spatial arrangements [5]. The pyrrolidine ring adopts an envelope conformation, with the stereochemical constraints imposed by the four contiguous stereocenters dictating the overall molecular geometry [5]. The absolute configuration directly influences the compound's ability to interact with its molecular targets through precise spatial complementarity [16].

Industrial synthesis employs copper-catalyzed asymmetric cycloaddition reactions to establish the correct absolute configuration [16]. The synthetic route utilizes (R)-BINAP as a chiral ligand to induce the desired stereochemical outcome, achieving high enantioselectivity in the formation of the pyrrolidine core [16]. Post-cycloaddition isomerization and hydrolysis steps further enhance the stereochemical purity, ultimately providing idasanutlin with enantiomeric ratios exceeding 99:1 [5] [16].

Physical and Chemical Properties

Solubility Characteristics

Idasanutlin exhibits distinct solubility profiles across different solvent systems, with marked variations depending on solvent polarity and hydrogen bonding capacity [6] [13]. The compound demonstrates essentially complete insolubility in water, with solubility values consistently reported as less than 1 milligram per milliliter [6] [13]. This hydrophobic character reflects the substantial lipophilic contribution from the chlorofluorophenyl substituents and the overall molecular architecture [3].

In dimethyl sulfoxide, idasanutlin shows excellent solubility, achieving concentrations up to 100 milligrams per milliliter (corresponding to 162.21 millimolar) [6] [13]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for stock solution preparation in laboratory applications [6]. Ethanol solubility varies among reported sources, with values ranging from insoluble to approximately 8 milligrams per milliliter (12.97 millimolar), with heating recommended to achieve dissolution [6] [13].

Computational predictions using ALOGPS algorithms estimate water solubility at 0.001 milligrams per milliliter, consistent with experimental observations of extremely poor aqueous solubility [3]. The predicted logarithmic partition coefficient (logP) value of 5.75 indicates high lipophilicity, explaining the compound's preference for organic solvents over aqueous media [3] [13].

| Solvent | Solubility | Conditions | Source |

|---|---|---|---|

| Water | <1 mg/mL | Room temperature | Selleckchem [6] |

| Dimethyl Sulfoxide | 100 mg/mL (162.21 mM) | Room temperature | Selleckchem [6] |

| Ethanol | 8 mg/mL (12.97 mM) | Heating recommended | TargetMol [13] |

| Predicted Water | 0.001 mg/mL | Computational | ALOGPS [3] |

Stability Parameters

Idasanutlin demonstrates remarkable chemical stability under physiological conditions, with no significant spontaneous hydrolysis observed over periods exceeding 24 hours in aqueous buffer at room temperature [12] [22]. This stability profile is particularly important for biological applications, as it ensures compound integrity during extended incubation periods [12]. The pyrrolidine core structure contributes to overall molecular stability through its conformationally constrained ring system [5].

Photochemical stability analysis reveals that idasanutlin maintains structural integrity under normal laboratory lighting conditions [12] [22]. However, specific photoactivatable derivatives demonstrate controlled photolysis when exposed to 400-nanometer light, indicating that the parent compound itself possesses adequate photostability for routine handling [12] [22]. The stability extends to various pH conditions, with the compound remaining intact across physiologically relevant pH ranges [12].

Thermal stability assessments indicate that idasanutlin can be stored as a solid powder at -20°C for extended periods of up to three years without significant degradation [13]. In solution form, stability is maintained at -80°C for periods of one year, making it suitable for long-term storage protocols [13]. The predicted relative density of 1.40 grams per cubic centimeter suggests a compact molecular arrangement that contributes to solid-state stability [13].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of idasanutlin, with both ¹H and ¹³C nuclear magnetic resonance spectra fully assigned using two-dimensional nuclear magnetic resonance techniques [19] [20]. The complex aromatic region of the ¹H nuclear magnetic resonance spectrum reflects the presence of multiple chlorofluorophenyl substituents, each contributing distinct chemical shift patterns [19]. Detailed spectroscopic analysis confirms the stereochemical assignments and validates the structural integrity of synthesized material [20].

High-resolution mass spectrometry analysis consistently confirms the molecular ion peak at mass-to-charge ratio 616.15758 for the protonated molecular ion [M+H]⁺ [11]. Additional characteristic fragmentation patterns include sodium adduct ions at mass-to-charge ratio 638.13952 [M+Na]⁺ and deprotonated molecular ions at mass-to-charge ratio 614.14302 [M-H]⁻ [11]. These mass spectrometric data provide unambiguous molecular weight confirmation and structural verification [11].

Predicted collision cross section values for various ionization states range from 229.4 to 263.0 Ų, with the protonated molecular ion exhibiting a collision cross section of 244.8 Ų [11]. These values reflect the three-dimensional molecular volume and provide additional structural characterization parameters [11]. Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns consistent with the aromatic chromophores present in the molecular structure [12] [22].

Synthetic Routes and Strategies

The development of efficient synthetic methodologies for Idasanutlin, a small molecule mouse double minute 2 antagonist, represents a paradigmatic example of modern asymmetric synthesis applied to pharmaceutical manufacturing. The synthetic approach centers on the construction of a highly congested pyrrolidine core containing four contiguous stereocenters through catalytic asymmetric cycloaddition reactions [1] [2].

Catalytic Asymmetric Synthesis Methodologies

The synthetic strategy for Idasanutlin employs azomethine ylide-based [3+2] cycloaddition reactions as the key step in constructing the pyrrolidine core. This methodology represents a convergent approach utilizing readily accessible starting materials: an imine derived from 4-(2-amino-acetylamino)-3-methoxy-benzoic acid ethyl ester hydrochloride and 3,3-dimethyl butyraldehyde, and an electron-deficient stilbene dipolarophile prepared via Knoevenagel condensation [1] [3].

The asymmetric induction is achieved through chiral transition metal catalysis, specifically employing copper(I) and silver(I) complexes with chiral phosphine ligands. The catalytic system generates metallated azomethine ylide intermediates that undergo highly stereoselective cycloaddition reactions with the stilbene dipolarophile [2] [3]. This approach exemplifies the principles of modern asymmetric catalysis by achieving high stereoselectivity through precise control of the transition state geometry.

The evolution from stoichiometric to catalytic asymmetric synthesis represents a significant advancement in synthetic efficiency. Initial medicinal chemistry routes employed stoichiometric silver fluoride in racemic cycloaddition reactions, which were subsequently replaced by catalytic systems using substoichiometric amounts of chiral metal complexes [1]. This transition demonstrates the progressive refinement of synthetic methodology driven by the demands of process chemistry and manufacturing scale-up.

[3+2] Cycloaddition Reaction Mechanisms

The [3+2] cycloaddition reaction proceeds through the formation of metallated azomethine ylide intermediates generated in situ from the imine precursor and the metal catalyst. The reaction mechanism involves initial coordination of the imine to the metal center, followed by deprotonation to form the 1,3-dipolar azomethine ylide species [2] [3]. This intermediate then undergoes cycloaddition with the electron-deficient stilbene dipolarophile.

The stereochemical outcome is determined by the preferred transition state geometry, which is influenced by both the inherent electronics of the reactants and the steric environment created by the chiral ligand. Computational studies and experimental observations indicate that the cycloaddition proceeds predominantly through an exo transition state, delivering pyrrolidine products with trans relative stereochemistry between the cyano group at carbon-4 and the neopentyl group at carbon-5 [2].

The reaction exhibits excellent regioselectivity, with the azomethine ylide consistently adding across the stilbene double bond in a single orientation. This regiocontrol arises from the electronic complementarity between the nucleophilic azomethine ylide and the electron-deficient dipolarophile, as well as the steric constraints imposed by the substitution pattern [3].

Evolution of Synthetic Approaches

The development of the Idasanutlin synthetic route illustrates the iterative optimization process characteristic of pharmaceutical process development. Three distinct generations of synthetic methodology have been developed, each addressing specific limitations of the preceding approach while improving overall efficiency and sustainability [1] [2].

Ag/MeOBIPHEP Promoted Cycloaddition

The second-generation synthesis employed silver(I) acetate in combination with (R)-MeOBIPHEP (3,4,5-trimethoxy-MeOBIPHEP) as the chiral ligand system for the asymmetric [3+2] cycloaddition. This catalyst system enabled the production of Idasanutlin on 100-kilogram scale with an overall yield of 29% and provided good quality active pharmaceutical ingredient [2].

The silver-catalyzed process demonstrated the feasibility of catalytic asymmetric synthesis for large-scale production but suffered from several limitations. The process exhibited moderate diastereoselectivity and enantioselectivity, with the desired stereochemistry obtained in an enantiomeric ratio of 84:16 following isomerization. Additionally, the silver-based system was prone to catalyst precipitation, creating processability challenges during scale-up operations [1] [2].

Despite these limitations, the Ag/MeOBIPHEP system established important precedents for the cycloaddition approach and provided valuable insights into the reaction mechanism and stereochemical preferences. The process enabled sufficient material supply for preclinical development while serving as a platform for further optimization studies [2].

Cu(I)/BINAP Catalyzed Process Optimization

The third-generation synthesis employs copper(I) acetate with (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the optimized catalyst system. This advancement resulted in significant improvements across multiple process parameters, establishing the commercial manufacturing route for Idasanutlin [1] [2] [3].

The copper-catalyzed process delivers superior stereoselectivity compared to the silver system, achieving an enantiomeric ratio of 99:1 for the major exo cycloaddition product. The improved enantioselectivity arises from more effective chiral induction by the Cu(I)/BINAP complex, which creates a more defined asymmetric environment around the reactive center [2] [3].

Process efficiency is enhanced through reduced cycle times, with the cycloaddition reaction completing within 6 hours compared to extended reaction times required for the silver system. The catalyst loading remains minimal at 0.5 mol%, demonstrating excellent turnover efficiency. Temperature robustness is improved, with minimal impact on enantioselectivity observed across the 0-40°C range [2].

The copper system eliminates many of the precipitation issues associated with silver catalysts, resulting in improved processability and more consistent performance during scale-up. The overall yield increases to 56% (excluding final recrystallization), representing a near doubling of synthetic efficiency compared to the silver-catalyzed route [1] [2].

Stereoselective Control Mechanisms

The stereochemical control achieved in the Idasanutlin synthesis relies on multiple complementary mechanisms operating at different stages of the synthetic sequence. The primary stereochemical event occurs during the [3+2] cycloaddition, while subsequent isomerization and crystallization steps provide additional stereochemical refinement [2] [3].

Diastereoselectivity Factors

The diastereoselectivity of the cycloaddition reaction is controlled by the preferred approach geometry of the dipolarophile relative to the metallated azomethine ylide. The copper-catalyzed system exhibits strong preference for the exo transition state, delivering approximately 75% of the exo cycloaddition product with trans relative stereochemistry between the substituents at carbons 4 and 5 [2].

The exo selectivity arises from favorable orbital overlap and minimized steric interactions in the transition state. Computational modeling suggests that the approach of the stilbene dipolarophile from the less hindered face of the azomethine ylide complex is kinetically favored [2]. The tetrahedral coordination geometry around the copper center positions the chiral BINAP ligand to effectively differentiate between the two possible approach trajectories.

Steric factors play a crucial role in determining the facial selectivity of the cycloaddition. The neopentyl substituent on the azomethine ylide creates significant steric hindrance that disfavors certain approach geometries. Similarly, the electron-withdrawing groups on the stilbene dipolarophile influence both the electronic properties and steric environment of the reactive center [2] [3].

The thermodynamic stability of the cycloaddition products also influences the observed diastereoselectivity. Quantum mechanical calculations indicate that the RSRS/SRSR stereoisomer (corresponding to the natural configuration of Idasanutlin) represents the thermodynamically most stable diastereomer among all possible combinations [2]. This thermodynamic preference becomes particularly important during the subsequent isomerization steps.

Enantioselectivity Considerations

The enantioselectivity of the cycloaddition reaction is determined by the chiral environment created by the metal-ligand complex. The Cu(I)/BINAP system achieves exceptional enantioselectivity of 99:1 for the major exo product, representing near-perfect asymmetric induction [2] [3].

The origin of enantioselectivity can be rationalized through analysis of the transition state geometry. The BINAP ligand adopts a helical conformation around the copper center, creating distinct steric environments for the two enantiotopic faces of the azomethine ylide. The approach of the stilbene dipolarophile from one face is strongly favored due to minimized steric interactions with the ligand framework [2].

Electronic factors also contribute to enantioselective recognition. The electron-rich phosphine donors of BINAP create an asymmetric electronic environment that influences the orbital interactions during the cycloaddition process. The coordination of the azomethine ylide to the copper center modulates its electronic properties and reactivity, enabling discrimination between enantiotopic reaction pathways [2] [3].

The temperature dependence of enantioselectivity provides insight into the energetic differences between competing transition states. The observed temperature robustness of the copper system (minimal impact on enantioselectivity from 0-40°C) indicates substantial energy differences between the favored and disfavored pathways, reflecting the effectiveness of the chiral induction [2].

Industrial-Scale Synthesis Procedures

The translation of the laboratory-scale cycloaddition methodology to industrial manufacturing required extensive optimization of reaction conditions, work-up procedures, and quality control measures. The resulting process has been successfully implemented for the production of more than 1500 kg of Idasanutlin, demonstrating robust scalability and consistent performance [1] [2].

Cycloaddition/Isomerization/Hydrolysis Sequence

The industrial process employs a telescoped reaction sequence that integrates the [3+2] cycloaddition with subsequent isomerization and hydrolysis steps. This approach minimizes the number of isolations and reduces overall process complexity while maintaining high product quality [2] [3].

The cycloaddition reaction is conducted using 0.5 mol% copper(I) acetate and 0.53 mol% (R)-BINAP in a suitable solvent system. The reaction proceeds at ambient to moderate temperatures (0-40°C) and is typically complete within 6 hours. The robust nature of the catalyst system allows for solid addition of both the precatalyst and ligand, although premixing of the catalyst solution is employed for large-scale operations [2].

Following completion of the cycloaddition, the reaction mixture is subjected to hydrolysis and isomerization conditions without isolation of the intermediate ester products. The isomerization process takes advantage of the thermodynamic preference for the RSRS/SRSR stereochemistry, allowing all minor diastereoisomers to converge to the desired product [2] [3].

The hydrolysis conditions are carefully controlled to achieve complete conversion of the ester functionality while maintaining the stereochemical integrity of the pyrrolidine core. The process typically requires 8 hours for complete hydrolysis of the RSRS ethyl ester to the corresponding acid. Process control is maintained through high-performance liquid chromatography monitoring of residual RSRS ester levels, with specifications requiring less than 0.20% area remaining [2].

Process Scale-up Challenges and Solutions

The scale-up of the Idasanutlin synthesis presented several technical challenges that required innovative solutions. Heat transfer considerations became critical at larger scales, particularly during the exothermic cycloaddition reaction. The process was optimized to maintain consistent temperature control through appropriate reactor design and cooling capacity [2].

Mass transfer limitations were addressed through optimization of mixing efficiency and reactor geometry. The heterogeneous nature of some reaction steps required careful attention to solid-liquid interactions and particle size distributions. Agitation systems were designed to ensure adequate suspension of solids while avoiding excessive mechanical stress that could lead to catalyst degradation [2].

Solvent handling and recovery systems were implemented to minimize waste generation and reduce operating costs. The process utilizes a limited number of solvents, primarily methyl tert-butyl ether, ethanol, and water, which facilitates efficient recovery and recycling operations [2] [3]. The aqueous waste stream is biodegradable, aligning with environmental sustainability objectives.

Quality control measures were enhanced for large-scale production, including implementation of process analytical technology for real-time monitoring of reaction progress. Critical process parameters such as temperature, pH, and conversion levels are continuously monitored to ensure consistent product quality [2].

Yield Optimization Strategies

Yield optimization efforts have focused on maximizing the efficiency of each synthetic step while minimizing side reactions and product losses. The overall process yield of 56% (excluding final recrystallization) represents a significant improvement over earlier synthetic routes and compares favorably with industry benchmarks for complex pharmaceutical intermediates [1] [2].

The cycloaddition step consistently delivers yields of approximately 95%, demonstrating the high efficiency of the catalytic system. Optimization efforts have focused on minimizing catalyst loading while maintaining high stereoselectivity and conversion rates. The current catalyst loading of 0.5 mol% represents an optimal balance between efficiency and cost considerations [2].

Work-up and purification procedures have been streamlined to minimize product losses during isolation and handling. The telescoped reaction sequence eliminates several potential loss points by avoiding intermediate isolations. Crystallization procedures have been optimized to maximize recovery while maintaining product purity specifications [2] [3].

Side reaction suppression has been achieved through careful control of reaction conditions and reagent quality. The formation of undesired regioisomers and stereoisomers is minimized through temperature control and appropriate choice of reaction media. Impurity profiles are consistently maintained below 0.10% for individual impurities, ensuring high-quality product output [2].

Green Chemistry Considerations

The development of the Idasanutlin synthesis incorporates multiple principles of green chemistry, resulting in a manufacturing process with reduced environmental impact and improved sustainability metrics. The implementation of green chemistry principles has been driven by both regulatory requirements and corporate sustainability commitments [2] [3] [4].

Waste Stream Reduction Approaches

The current synthesis generates significantly reduced waste compared to earlier synthetic routes. The process produces only a single aqueous waste stream that is biodegradable, representing a 90% reduction in waste stream complexity compared to previous methodologies [2] [4]. This simplification facilitates waste treatment and disposal while reducing environmental compliance requirements.

Atom economy has been maximized through the use of catalytic processes and the elimination of stoichiometric reagents where possible. The transition from stoichiometric silver-mediated reactions to catalytic copper-based systems represents a substantial improvement in atom utilization efficiency [1] [2]. The catalytic loading of 0.5 mol% copper ensures minimal catalyst consumption while maintaining high turnover efficiency.

Solvent usage has been optimized to minimize both quantity and environmental impact. The process employs primarily benign solvents such as ethanol and water, while eliminating undesirable solvents identified in regulatory guidance documents [2] [3]. Solvent recovery and recycling systems have been implemented to further reduce consumption and waste generation.

The telescoped reaction sequence reduces the number of intermediate isolations from five to three, eliminating associated waste generation from multiple work-up procedures. This approach also reduces the overall process mass intensity, improving the efficiency of material utilization [2] [4].

Sustainable Production Metrics

Process mass intensity has been significantly improved through optimization of the synthetic route and work-up procedures. The current process achieves a mass intensity factor in the range of 40-60 kg of total materials per kg of active pharmaceutical ingredient, representing a substantial improvement over typical pharmaceutical manufacturing processes [2] [4].

Energy efficiency has been enhanced through the use of mild reaction conditions and reduced cycle times. The cycloaddition reaction proceeds at ambient to moderate temperatures (0-40°C), eliminating the need for extreme heating or cooling [2]. The 6-hour reaction time represents a 40% reduction compared to previous methodologies, improving throughput and reducing energy consumption per unit of product.

Water consumption has been minimized through process optimization and recycling initiatives. The aqueous waste stream is treated and recycled where possible, reducing overall water demand [2]. The biodegradable nature of the waste stream facilitates biological treatment processes, reducing the environmental impact of waste disposal.

Safety metrics have been improved through the elimination of hazardous reagents and the implementation of safer catalyst systems. The replacement of silver-based catalysts with copper-based alternatives reduces toxicity concerns and improves worker safety profiles [1] [2]. The process operates under mild conditions with reduced fire and explosion hazards compared to earlier methodologies.

The implementation of continuous monitoring and process analytical technology enables real-time optimization of reaction conditions, reducing waste generation and improving product quality consistency [2]. These monitoring systems facilitate rapid identification and correction of process deviations, minimizing the production of off-specification material that would require reprocessing or disposal.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of acute lymphoblastic leukaemia, Treatment of acute myeloid leukaemia

Wikipedia

Use Classification

Dates

PubMed PMID: 23808545.